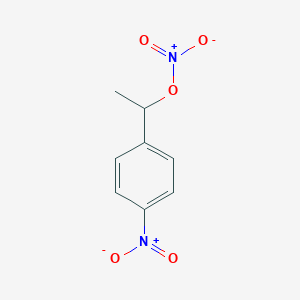

1-(4-Nitrophenyl)ethyl nitrate

Description

Structure

3D Structure

Properties

CAS No. |

10061-22-0 |

|---|---|

Molecular Formula |

C8H8N2O5 |

Molecular Weight |

212.16 g/mol |

IUPAC Name |

1-(4-nitrophenyl)ethyl nitrate |

InChI |

InChI=1S/C8H8N2O5/c1-6(15-10(13)14)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3 |

InChI Key |

QFPAMHKBIYSCKR-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])O[N+](=O)[O-] |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])O[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for 1 4 Nitrophenyl Ethyl Nitrate

Direct Nitration Strategies for Precursor Compounds

Direct nitration involves the introduction of a nitro group (-NO₂) onto a precursor molecule. In the context of synthesizing 1-(4-nitrophenyl)ethyl nitrate (B79036), this can be approached by nitrating styrene (B11656) or its derivatives.

Nitration of Styrenes and Related Unsaturated Systems

The nitration of styrene and its derivatives is a known method for producing nitrostyrenes. mdma.chsmolecule.com Typically, this involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the molecule. smolecule.com For instance, the industrial-scale production of 4-nitrostyrene (B89597) often utilizes the direct nitration of styrene. This process is generally carried out at low temperatures (0–5°C) to control the reaction and prevent over-nitration.

Another approach involves the use of nitryl iodide, generated in situ from silver nitrite (B80452) and iodine, which has been shown to be an effective reagent for the nitration of substituted styrenes. mdma.ch This method leads to the formation of an iodonitro intermediate, which can then be treated with a base like triethylamine (B128534) to yield the corresponding β-nitrostyrene. mdma.ch

Regioselective Synthesis Considerations

A critical aspect of synthesizing 1-(4-nitrophenyl)ethyl nitrate is controlling the position of the nitro group on the benzene (B151609) ring, a concept known as regioselectivity. The goal is to selectively introduce the nitro group at the para position (position 4) relative to the ethyl group.

The electron-withdrawing nature of the nitro group directs electrophilic substitution to the para position, which aids in achieving the desired regioselectivity. vulcanchem.com In the nitration of styrene, the reaction conditions can be tailored to favor the formation of the para-substituted product. nih.gov The use of zeolite catalysts in aromatic nitration has also been extensively studied to enhance para-selectivity. cardiff.ac.uk Zeolites can provide shape-selective catalysis, favoring the formation of the less sterically hindered para isomer. cardiff.ac.uk

Esterification and Functionalization Approaches

An alternative and common pathway to this compound involves the esterification of a precursor alcohol, specifically 1-(4-nitrophenyl)ethanol (B1297073). This method separates the introduction of the nitro group and the formation of the nitrate ester into distinct synthetic steps.

The synthesis typically starts with the nitration of a suitable precursor to form 1-(4-nitrophenyl)ethanol. This alcohol can then be reacted with a nitrating agent to form the desired nitrate ester. A general method for forming nitrate esters is the reaction of an alcohol with concentrated nitric acid, often with sulfuric acid as a catalyst. youtube.comkhanacademy.org

A described synthesis of this compound involves the nitration of 1-(4-nitrophenyl)ethanol under controlled temperature conditions, typically between -10°C and 0°C, using nitric acid with a concentration of 70–90%. vulcanchem.com This method has been reported to achieve yields exceeding 75%. vulcanchem.com The reaction is exothermic, and maintaining a low temperature is crucial to prevent unwanted side reactions and ensure safety. google.com

The precursor, 1-(4-nitrophenyl)ethanol, can be synthesized through the reduction of 4-nitroacetophenone. Common reducing agents for this transformation include sodium borohydride (B1222165) in ethanol (B145695) or catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Novel Catalytic and Green Chemistry Synthetic Protocols

Modern synthetic chemistry emphasizes the development of more environmentally friendly and efficient "green" methods. For the synthesis of nitroaromatic compounds and nitrate esters, several novel approaches are being explored.

Catalytic Nitration: The use of solid acid catalysts, such as zeolites, in aromatic nitration offers advantages over traditional mixed-acid methods by being reusable and often leading to higher regioselectivity. cardiff.ac.uk Zeolite β, in particular, has shown promise in the nitration of simple aromatic compounds with high yields and selectivity. scispace.com

Green Solvents and Reagents: Research into greener synthetic routes includes the use of room-temperature ionic liquids (RTILs) as alternative solvents for nucleophilic aromatic substitution reactions on nitroaromatic compounds. rsc.org This approach offers benefits such as high yields and atom economy. rsc.org Polyethylene glycols (PEGs) have also been investigated as efficient media for the synthesis of β-nitro styrenes from α, β-unsaturated carboxylic acids and metal nitrates under solvent-free conditions, demonstrating a significant rate enhancement. scirp.org

Catalytic Alkyl Nitrate Synthesis: For the esterification step, methods are being developed to improve the synthesis of alkyl nitrates. Ceric ammonium (B1175870) nitrate (CAN) has been explored as an eco-friendly catalyst for various organic transformations. rsc.org Additionally, the trans-nitrosation of alcohols using t-butyl nitrite provides a mild, non-aqueous method for preparing alkyl nitrites, which are precursors to nitrates. journals.co.za

These emerging methodologies aim to reduce waste, improve safety, and increase the efficiency of synthesizing compounds like this compound.

Mechanistic Studies of Reactions Involving 1 4 Nitrophenyl Ethyl Nitrate

Investigation of Electron-Transfer and Reductive Pathways of the Nitrophenyl Moietyresearchgate.net

The nitrophenyl moiety of 1-(4-nitrophenyl)ethyl nitrate (B79036) is a key site of reactivity, particularly in reductive pathways. The reduction of nitroaromatic compounds can proceed via multistep pathways involving the transfer of up to six electrons to transform the nitro group (ArNO₂) into an amine (ArNH₂). mdpi.com These transformations are critical in contexts ranging from industrial synthesis to bioremediation and pharmacology. researchgate.netnih.gov

The process is often initiated by a single-electron transfer to form a nitro radical anion (ArNO₂⁻), a crucial intermediate whose formation energetics are described by its midpoint redox potential (E¹₇ at pH 7.0). mdpi.com Subsequent steps involve the formation of nitroso (ArNO) and hydroxylamine (B1172632) (ArNHOH) intermediates. researchgate.netmdpi.com

Flavoenzymes, such as nitroreductases (NRs), are particularly adept at catalyzing these reductions. researchgate.net These NAD(P)H-dependent enzymes have a broad substrate scope and can fully reduce nitroaromatic compounds to their corresponding primary amines. researchgate.net The mechanism can involve either a single-electron transfer, which under aerobic conditions can lead to futile cycling and the production of superoxide (B77818) radicals, or a two-electron reduction. mdpi.comnih.gov Oxygen-insensitive nitroreductases, for instance, typically follow a "ping-pong" kinetic mechanism where the enzyme is first reduced by NAD(P)H and then, in the rate-limiting step, re-oxidized by the nitroaromatic substrate. vu.lt This two-electron pathway directly yields the nitroso intermediate, bypassing the radical anion and minimizing oxidative stress. mdpi.com

The electrochemical reduction of the nitro group to hydroxylamine is also a well-established pathway, which can then undergo further condensation or cyclization reactions depending on the molecular structure and reaction conditions. researchgate.net The presence of the strongly electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring, making it susceptible to these reductive transformations. wikipedia.org

Elucidation of Nucleophilic Displacement Mechanisms at the Nitrate Ester

The ethyl nitrate moiety of 1-(4-nitrophenyl)ethyl nitrate provides a reactive center for nucleophilic displacement reactions. The nitrate ester group (-ONO₂) is a good leaving group, particularly after protonation in acidic media, facilitating the formation of a carbocationic intermediate. vulcanchem.comcopernicus.org

Mechanistic studies on the hydrolysis of various organic nitrates confirm that the reaction is typically acid-catalyzed. copernicus.orgcopernicus.org The proposed mechanism for secondary nitrates like this compound likely follows a unimolecular (Sₙ1) pathway. This process involves:

Protonation of an oxygen atom on the nitrate group.

Departure of the leaving group (nitric acid, HONO₂) to form a secondary benzylic carbocation. The stability of this carbocation is enhanced by resonance with the phenyl ring.

Nucleophilic attack by a solvent molecule, such as water, on the carbocation.

Deprotonation of the resulting oxonium ion to yield the final alcohol product, 1-(4-nitrophenyl)ethanol (B1297073).

This Sₙ1 mechanism is favored in polar, ionizing solvents that can stabilize the carbocation intermediate. msu.edu In the presence of strong nucleophiles and less polar solvents, a bimolecular (Sₙ2) mechanism could compete, involving a direct backside attack on the carbon atom bearing the nitrate group. ucl.ac.uk However, the ability of the 1-(4-nitrophenyl)ethyl system to form a relatively stable secondary benzylic carbocation makes the Sₙ1 pathway highly plausible. libretexts.org

Base-catalyzed hydrolysis of esters also proceeds via a nucleophilic addition-elimination mechanism, but for nitrate esters, this pathway is less common than acid-catalyzed routes. chemistrysteps.comsparkl.me

Stereochemical Aspects of Reactivity

The carbon atom attached to both the nitrophenyl ring and the nitrate ester group is a chiral center. Consequently, reactions at this center have significant stereochemical implications.

In reactions proceeding through an Sₙ1 mechanism, the formation of a planar carbocation intermediate typically leads to racemization. The incoming nucleophile can attack the carbocation from either face with roughly equal probability, resulting in a mixture of enantiomeric products. cdnsciencepub.com However, studies on related systems have shown that internal return from a solvated ion pair can sometimes lead to racemization that is faster than the exchange of the leaving group, providing evidence for the complexity of the ion-pairing process in these reactions. cdnsciencepub.com

For reactions that might follow an Sₙ2 pathway, a complete inversion of configuration at the chiral center is expected. ucl.ac.uk This is a hallmark of the Sₙ2 mechanism, where the nucleophile attacks from the side opposite to the leaving group.

The stereoselectivity of reactions can also be influenced by the N-para-nitrophenyl group itself. In some asymmetric tandem reactions, the presence of an N-para-nitrophenyl group has been shown to have a positive impact on achieving high stereoselectivity, suggesting that the electronic properties of the substituent can play a crucial role in directing the stereochemical outcome of a reaction. nih.gov

Elimination Reactions and Related Processesresearchgate.net

Competition between substitution and elimination reactions is a central theme in the reactivity of alkyl derivatives. For this compound, a secondary substrate, both E1 and E2 elimination pathways are possible, leading to the formation of 4-nitrostyrene (B89597).

The E1 (unimolecular elimination) mechanism proceeds through the same carbocation intermediate as the Sₙ1 reaction. libretexts.orgulethbridge.ca Following the departure of the leaving group, a base (which can be a weak base, such as the solvent) abstracts a proton from a carbon atom adjacent to the carbocation (a β-hydrogen), leading to the formation of a double bond. libretexts.org E1 reactions are favored by good leaving groups, stable carbocation formation, and the use of weak bases in polar, ionizing solvents—conditions that also favor Sₙ1. libretexts.org

The E2 (bimolecular elimination) mechanism is a concerted, one-step process where a strong base removes a β-hydrogen at the same time as the leaving group departs. testbook.com This pathway's rate is dependent on the concentration of both the substrate and the base. testbook.com It is favored by the presence of strong, sterically hindered bases that are poor nucleophiles. The E2 mechanism requires a specific anti-periplanar geometry between the β-hydrogen and the leaving group for the transition state. ulethbridge.ca

Given that this compound is a secondary substrate capable of forming a stabilized carbocation, a mixture of Sₙ1, E1, Sₙ2, and E2 products is possible, with the specific outcome highly dependent on the reaction conditions (base strength, solvent polarity, and temperature). msu.edursc.org

Radical Reaction Pathways and Their Chemical Implications

Beyond ionic pathways, this compound can engage in radical reactions at both the nitrate ester and the nitrophenyl moiety.

Studies on the degradation of alkyl nitrates have shown that their reaction with reducing agents, such as iron(II) derivatives, does not involve direct interaction with thiols but rather proceeds through the formation of alkoxy radicals and nitrite (B80452) anions (NO₂⁻) . nih.gov This suggests a potential radical pathway for the nitrate ester portion of the molecule, which could initiate further radical chain reactions.

The nitrophenyl group can also participate in radical chemistry. As discussed in Section 3.1, the first step in the reduction of nitroaromatic compounds is often the formation of a nitro radical anion (ArNO₂⁻). mdpi.com This radical species is a key intermediate in many biological and chemical processes. Furthermore, photochemically induced intramolecular electron transfer in some nitrophenyl-containing compounds can generate charge-separated radical ion pairs, which can then undergo subsequent reactions like deprotonation or reduction of the nitro group. nih.gov The generation of radical intermediates from both functional groups highlights the compound's potential to participate in complex redox chemistry, which has implications for its use in various applications and its degradation mechanisms. acs.org

Kinetic and Thermodynamic Profiling of Transformations

The rates and equilibria of reactions involving this compound are governed by their kinetic and thermodynamic parameters. While specific data for this exact compound is scarce in recent literature, analysis of analogous systems provides valuable insight.

Kinetics: The rate of Sₙ1/E1 reactions is primarily determined by the stability of the carbocation intermediate and the nature of the leaving group. Kinetic studies of the acid-catalyzed hydrolysis of other organic nitrates show a strong dependence on pH, with reaction lifetimes decreasing dramatically under more acidic conditions, consistent with a specific acid-catalyzed mechanism. copernicus.orgcopernicus.org For instance, the hydrolysis lifetime of a tertiary α-pinene-derived nitrate ranged from minutes at low pH to many hours at neutral pH. copernicus.org

| Compound Type | pH | Approximate Lifetime |

|---|---|---|

| Tertiary Nitrate | 0.25 | ~8 minutes |

| Tertiary Nitrate | 6.9 | ~9 hours |

| Secondary Nitrate | 1.0 | ~25 hours |

| Secondary Nitrate | 7.0 | > 6 months |

| Solvent | Molar Mixing Gibbs Energy (ΔGₘ, J·mol⁻¹) | Molar Mixing Enthalpy (ΔHₘ, J·mol⁻¹) | Molar Mixing Entropy (ΔSₘ, J·mol⁻¹·K⁻¹) |

|---|---|---|---|

| Methanol | -6903 | 19328 | 88.0 |

| Ethanol (B145695) | -7618 | 20655 | 94.8 |

| Acetone | -4676 | 14216 | 63.4 |

| Ethyl Acetate | -5716 | 16580 | 74.8 |

| Toluene (B28343) | -6072 | 17211 | 78.1 |

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

High-Resolution NMR Spectroscopy for Structural Connectivity

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for delineating the precise covalent framework of 1-(4-Nitrophenyl)ethyl nitrate (B79036) by mapping the chemical environment and connectivity of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. For 1-(4-Nitrophenyl)ethyl nitrate, the expected spectrum would feature distinct signals for the aromatic and aliphatic protons.

Aromatic Region: The para-substituted benzene (B151609) ring typically gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets due to the strong electron-withdrawing effect of the nitro group. Protons ortho to the nitro group are expected to be deshielded and resonate further downfield (typically δ 8.2-8.4 ppm) compared to the protons meta to the nitro group (typically δ 7.5-7.7 ppm).

Aliphatic Region: The ethyl group protons would present as a quartet and a doublet. The methine proton (-CH-), being attached to both the aromatic ring and the electron-withdrawing nitrate ester group, would be significantly deshielded and appear as a quartet (split by the methyl protons) at approximately δ 6.0-6.5 ppm. The methyl protons (-CH₃) would appear as a doublet (split by the methine proton) at a more upfield position, typically around δ 1.7-1.9 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical nature. For this compound, six distinct signals are anticipated.

Aromatic Carbons: Four signals are expected for the aromatic ring. The carbon bearing the nitro group (C-NO₂) and the carbon bearing the ethyl nitrate substituent (C-ipso) would be downfield, with the C-NO₂ carbon being particularly deshielded (around 147-149 ppm). The signals for the ortho and meta carbons would appear in the typical aromatic region (δ 120-140 ppm).

Aliphatic Carbons: The methine carbon (-CH-) would be found around δ 75-85 ppm due to the direct attachment of the electronegative oxygen atom of the nitrate ester. The methyl carbon (-CH₃) would be the most shielded, appearing upfield around δ 15-20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | Ar-H (ortho to -NO₂) | 8.2 - 8.4 | Doublet | ~8-9 |

| ¹H | Ar-H (meta to -NO₂) | 7.5 - 7.7 | Doublet | ~8-9 |

| ¹H | -CH (ONO₂)CH₃ | 6.0 - 6.5 | Quartet | ~7 |

| ¹H | -CH(ONO₂)CH₃ | 1.7 - 1.9 | Doublet | ~7 |

| ¹³C | C -NO₂ | 147 - 149 | Singlet | - |

| ¹³C | C -CH(ONO₂)CH₃ | 145 - 147 | Singlet | - |

| ¹³C | C H (ortho to -NO₂) | 128 - 130 | Singlet | - |

| ¹³C | C H (meta to -NO₂) | 123 - 125 | Singlet | - |

| ¹³C | -C H(ONO₂)CH₃ | 75 - 85 | Singlet | - |

| ¹³C | -CH(ONO₂) C H₃ | 15 - 20 | Singlet | - |

Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and confirming its elemental composition via high-resolution measurements. Tandem mass spectrometry (MS/MS) further provides invaluable structural information through the analysis of characteristic fragmentation patterns.

The molecular formula of this compound is C₈H₈N₂O₅, corresponding to a monoisotopic mass of approximately 212.04 g/mol . vulcanchem.com In negative ion mode, the compound readily forms a deprotonated molecule [M-H]⁻. In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ are commonly observed. vulcanchem.comuni.lu

Collision-induced dissociation (CID) of the parent ion reveals fragmentation pathways characteristic of both nitroaromatic compounds and nitrate esters.

Loss of Nitrogen Oxides: A primary fragmentation route for nitroaromatic compounds involves the loss of nitro-related groups. Common neutral losses include NO (30 Da) and NO₂ (46 Da). nih.govnih.gov

Nitrate Ester Fragmentation: A signature fragmentation for nitrate esters is the cleavage of the O-NO₂ bond, which can lead to the observation of an ion at m/z 62, corresponding to the nitrate anion [NO₃]⁻, particularly in negative ion mode analysis. core.ac.ukresearchgate.net

Side-Chain Cleavage: Fragmentation can also occur at the ethyl side chain, leading to the formation of a stabilized 4-nitrobenzyl cation or related fragments.

Predicted Collision Cross-Section (CCS) values, which relate to the ion's shape and size in the gas phase, provide an additional parameter for confident identification.

Table 2: Predicted Collision Cross-Section (CCS) Data for this compound Adducts This is an interactive data table. Click on the headers to sort.

| Adduct Ion | Formula | m/z (Calculated) | Predicted CCS (Ų) |

|---|---|---|---|

| [M+H]⁺ | [C₈H₉N₂O₅]⁺ | 213.05060 | 143.5 - 150.9 |

| [M+Na]⁺ | [C₈H₈N₂O₅Na]⁺ | 235.03254 | 149.1 - 157.6 |

| [M+NH₄]⁺ | [C₈H₁₂N₃O₅]⁺ | 230.07714 | 159.7 - 159.8 |

| [M+K]⁺ | [C₈H₈N₂O₅K]⁺ | 251.00648 | 140.8 - 167.0 |

| [M-H]⁻ | [C₈H₇N₂O₅]⁻ | 211.03604 | 147.2 - 148.2 |

Data sourced from multiple prediction models. vulcanchem.comuni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Information

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions corresponding to the nitro (-NO₂) and nitrate ester (-ONO₂) groups. Analysis of the closely related isomer, 2-(4-nitrophenyl)ethyl nitrate, reveals key vibrational bands that are expected to be present for the title compound. google.com

Nitrate Ester Group (-ONO₂): This group is characterized by two strong stretching vibrations: an asymmetric stretch (νas) typically found in the 1620-1660 cm⁻¹ region and a symmetric stretch (νs) in the 1270-1290 cm⁻¹ region.

Nitro Group (-NO₂): The aromatic nitro group also displays strong asymmetric and symmetric stretching bands, found near 1515-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Aromatic and Aliphatic Groups: Vibrations corresponding to C-H stretching of the aromatic ring appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound This is an interactive data table. Click on the headers to sort.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3110 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1620 | Strong | Asymmetric NO₂ Stretch (Nitrate Ester, -ONO₂) |

| ~1520 | Strong | Asymmetric NO₂ Stretch (Aromatic Nitro, C-NO₂) |

| ~1350 | Strong | Symmetric NO₂ Stretch (Aromatic Nitro, C-NO₂) |

| ~1280 | Strong | Symmetric NO₂ Stretch (Nitrate Ester, -ONO₂) |

| ~860 | Strong | O-N-O Bending (Nitrate Ester) / C-H Out-of-Plane Bend |

Frequencies are based on data for the structural isomer 2-(4-nitrophenyl)ethyl nitrate and general spectroscopic correlations. google.com

Raman Spectroscopy: While specific Raman data for this compound is not widely published, the technique is highly complementary to IR. Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. A key feature in the Raman spectrum of nitrate-containing compounds is a strong, sharp peak corresponding to the symmetric stretching mode of the nitrate group, often observed around 1050 cm⁻¹. spiedigitallibrary.orgresearchgate.net This technique can be applied remotely, making it useful for the analysis of energetic materials. sciencepublishinggroup.com

X-ray Diffraction for Solid-State Molecular Architecture

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and details of intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, extensive studies on closely related nitrophenyl derivatives provide a clear picture of the expected solid-state architecture. mdpi.comnih.goviucr.orgnih.gov

Crystal System: Derivatives of this compound are known to crystallize in common space groups such as the monoclinic P2₁/c or orthorhombic Pnma systems. vulcanchem.com

Intermolecular Interactions: The molecular packing in the crystal lattice is expected to be dominated by a network of weak intermolecular forces. The electron-deficient nitrophenyl ring acts as a π-acceptor, promoting π-π stacking interactions that arrange the molecules into columns or layers.

The precise arrangement of molecules in the crystal lattice influences key physical properties such as density, thermal stability, and sensitivity.

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Enantiomeric Characterization

The presence of a stereocenter at the benzylic carbon of the ethyl group means that this compound exists as a pair of enantiomers, (R)- and (S)-. Chiroptical spectroscopic methods, which measure the differential interaction of chiral molecules with polarized light, are essential for distinguishing between these non-superimposable mirror images.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light. For a molecule to be CD-active, it must be chiral and possess a chromophore that absorbs light in the measured wavelength range. The 4-nitrophenyl group in this compound is a strong chromophore, with electronic transitions in the UV-visible region.

Cotton Effects: The interaction between the chiral center and the nitrophenyl chromophore will cause the enantiomers to exhibit CD signals, known as Cotton effects. The (R)- and (S)-enantiomers are expected to produce mirror-image CD spectra, with Cotton effects of equal magnitude but opposite signs.

Structural Information: The sign and intensity of the Cotton effects are sensitive to the absolute configuration at the chiral center and the conformation of the molecule. rsc.orgmdpi.com Therefore, CD spectroscopy can be used to assign the absolute configuration of a separated enantiomer by comparing its spectrum to that of a known standard or to theoretical predictions.

Enantiomer Separation: The physical separation of the enantiomers is a prerequisite for their individual chiroptical analysis. This is typically achieved using chiral high-performance liquid chromatography (HPLC), a technique that has been successfully applied to the chiral precursors of this compound, such as 1-(4-nitrophenyl)ethanol (B1297073). nih.govnih.gov The determination of enantiomeric excess (ee) is also performed using this method.

Theoretical and Computational Chemistry Approaches to 1 4 Nitrophenyl Ethyl Nitrate

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are essential for understanding the intrinsic electronic properties that govern the reactivity of 1-(4-Nitrophenyl)ethyl nitrate (B79036).

Density Functional Theory (DFT) is a widely used computational method for studying nitroaromatic compounds due to its balance of accuracy and computational cost. longdom.org Functionals such as B3LYP, often paired with basis sets like 6-31G(d) or 6-311++G(d,p), are commonly employed to optimize molecular geometries and calculate electronic properties. longdom.orggrafiati.comresearchgate.netmdpi.com

A key application of DFT is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies of these orbitals and the gap between them (HOMO-LUMO gap) are critical descriptors of chemical reactivity and kinetic stability. nih.gov For nitroaromatic compounds, the electron-withdrawing nature of the nitro group significantly influences the FMOs. researchgate.netnih.gov The LUMO is typically localized on the nitro-substituted aromatic ring, indicating that this region is the most probable site for nucleophilic attack or electron acceptance. rsc.orgresearchgate.net The HOMO, conversely, represents the region most likely to donate electrons in an electrophilic reaction.

The HOMO-LUMO energy gap is a crucial parameter; a smaller gap generally implies higher chemical reactivity. nih.gov DFT calculations allow for the precise quantification of these values, providing insights into the molecule's potential reaction pathways. For instance, a significant reduction in the HOMO-LUMO gap upon interaction with another molecule or surface can indicate a strong sensing response or catalytic activity. rsc.org

Table 1: Representative DFT Functionals and Basis Sets for Nitroaromatic Compound Analysis

| Method/Functional | Basis Set | Application |

| B3LYP | 6-31G(d) | Geometry Optimization, Electronic Properties |

| B3LYP | 6-311++G(d,p) | Vibrational Frequencies, NMR, Electronic Spectra |

| M06-2X | 6-311++G(2d,2p) | Reduction Potential Calculation |

| MPWB1K | tzvp | Reaction Mechanism Thermodynamics |

This table represents methods commonly found in the literature for analyzing nitroaromatic compounds and serves as a guide for potential computational studies on 1-(4-Nitrophenyl)ethyl nitrate. longdom.orggrafiati.comdnu.dp.ua

For predictions requiring higher accuracy, particularly for thermochemical properties, ab initio methods are employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality data. acs.orgicm.edu.pl High-level composite methods such as G2, G3, and Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are used to accurately predict properties like gas-phase enthalpies of formation. acs.orggatech.edu

These calculations are often performed using a set of working reactions to minimize systematic errors, yielding results that can be in excellent agreement with experimental data where available. acs.org For a molecule like this compound, such methods would be invaluable for establishing precise thermochemical data, which is fundamental to understanding its stability and energy content. gatech.edu

Density Functional Theory (DFT) for Molecular Orbital and Frontier Orbital Analysis

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment. uq.edu.au By solving Newton's equations of motion for a system of atoms, MD can map out the potential energy surface and identify low-energy conformations. researchgate.net This is particularly relevant for this compound, which has rotational freedom around the bonds connecting the ethyl nitrate group to the phenyl ring.

Force fields like GAFF, CGenFF, and OPLS-AA are often used in MD simulations of small organic molecules, including nitroaromatics. nih.gov These simulations can predict how the molecule behaves in different phases. For example, gas-phase properties related to molecular shape and flexibility can be correlated with experimental data such as collision cross-sections (CCS) obtained from ion mobility-mass spectrometry. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct Ion | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 213.05060 | 143.5 |

| [M+Na]⁺ | 235.03254 | 149.1 |

| [M-H]⁻ | 211.03604 | 147.2 |

| [M+NH₄]⁺ | 230.07714 | 159.7 |

| [M+K]⁺ | 251.00648 | 140.8 |

Data sourced from computational predictions. uni.lu These values reflect the gas-phase ion shape and are useful for analytical identification.

Furthermore, MD simulations are crucial for studying solvation effects by explicitly modeling the interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell structure and dynamics. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, including the decomposition and transformation pathways of nitroaromatic compounds. nih.govacs.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition state structures that connect them. The energy of the transition state determines the activation energy of a reaction, providing a direct link to its kinetics. mdpi.com

For this compound, potential reactions include the reduction of the nitro group and nucleophilic substitution at the aromatic ring or the ethyl nitrate moiety. researchgate.netnih.gov Theoretical models can predict which pathways are more favorable. For instance, studies on related compounds like TNT have shown that nucleophilic substitution is a key degradation pathway. researchgate.netnih.gov Computational methods can also investigate homolytic bond cleavage, such as the O-NO₂ bond fission in nitrate esters, which is often an initial step in thermal decomposition. mdpi.com The calculation of kinetic isotope effects (KIEs) can further refine the understanding of the transition state structure by comparing theoretical predictions with experimental measurements. nih.gov

Prediction of Spectroscopic Signatures from First Principles

Quantum chemical calculations can predict various spectroscopic properties from first principles. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated by performing a frequency analysis on the optimized molecular geometry. icm.edu.plwisc.edu These theoretical spectra are invaluable for interpreting experimental results and assigning specific vibrational modes to observed peaks. DFT methods, such as B3LYP, are commonly used for this purpose. researchgate.net

Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis) by calculating the vertical excitation energies from the ground state to various excited states. grafiati.comdntb.gov.ua This allows for the assignment of observed absorption bands to specific electronic transitions, such as n → π* and π → π* transitions, which are characteristic of nitroaromatic compounds. researchgate.net Theoretical predictions of NMR chemical shifts are also possible and show good correlation with experimental data. nih.gov

Application of Solvation Models for Understanding Chemical Environment Influences

The chemical and physical properties of a molecule can be significantly influenced by its environment, particularly in solution. Solvation models are computational methods used to account for these effects. researchgate.net These models can be broadly categorized into explicit models, where individual solvent molecules are included in the simulation (as in MD), and implicit models, where the solvent is treated as a continuous medium with specific properties like a dielectric constant. nih.govscience.gov

Implicit models like the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely used due to their computational efficiency. dnu.dp.uascience.govnih.govgithub.iogoogle.com These models are crucial for accurately calculating properties in solution, such as reduction potentials, reaction energetics, and electronic transition energies. nih.gov Studies on nitroaromatic compounds have shown that solvent polarity can drastically alter photophysical pathways, for example, by stabilizing certain excited states relative to others, thereby influencing whether a molecule fluoresces or undergoes intersystem crossing. acs.org For this compound, applying solvation models would be essential for predicting its behavior and reactivity in various environmental or biological media. nih.govaksaray.edu.tr

Synthetic Utility and Applications in Organic Transformations

Role as a Reagent in Carbon-Carbon Bond Forming Reactions

While direct carbon-carbon bond forming reactions utilizing 1-(4-nitrophenyl)ethyl nitrate (B79036) as a primary coupling partner are not extensively documented, its derivatives play a crucial role in such transformations. The compound can be readily converted into other reactive species that are subsequently used in the construction of new carbon skeletons.

A significant application involves the conversion of 1-(4-nitrophenyl)ethyl nitrate to p,β-dinitrostyrene. acs.org Treatment of the nitrate with strong sulfuric acid at temperatures below 50°C facilitates an elimination reaction followed by nitration, yielding p,β-dinitrostyrene in high yields. acs.org This dinitrostyrene is a valuable Michael acceptor, and its derivatives can participate in various C-C bond forming reactions.

| Reactant | Reagent | Product | Yield |

| 1-(p-Nitrophenyl)ethyl nitrate | Concentrated Sulfuric Acid (<50°C) | p,β-Dinitrostyrene | High |

This table summarizes the conversion of this compound to a reactive intermediate for C-C bond formation.

Furthermore, research has shown that the related compound, 1-(4-nitrophenyl)ethanol (B1297073), can be used in asymmetric Henry reactions to produce chiral nitroaldol products, which are important building blocks in organic synthesis. For instance, the reaction of p-nitrobenzaldehyde with nitromethane (B149229) in the presence of a chiral copper catalyst yields (1S)-1-(4-nitrophenyl)-2-nitroethane-1-ol with high enantiomeric excess. orgsyn.org These nitroaldol products can be further transformed through various C-C bond forming reactions.

Precursor for the Synthesis of Nitrogen-Containing Organic Scaffolds

This compound serves as a valuable precursor for a range of nitrogen-containing organic compounds. The nitro group can be readily reduced to an amino group, opening up pathways to anilines, amides, and other nitrogenous derivatives.

The nitrate ester group itself is a key functional group for introducing nitrogen. It can be displaced in nucleophilic substitution reactions to form various nitrogen-containing heterocycles. For example, it is used as an intermediate in the synthesis of certain nitroaniline and pyrazoline derivatives. The reactivity of the nitrate ester facilitates the construction of these complex cyclic systems.

Additionally, the related 4-nitrophenyl moiety is a cornerstone in the synthesis of more complex nitrogen-containing structures like 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde. mdpi.com This triazole derivative is synthesized from 4-nitrophenyl azide (B81097) and is a versatile building block for various bioactive molecules. mdpi.com This highlights the importance of the 4-nitrophenyl scaffold, which can be derived from this compound, in generating diverse nitrogen heterocycles.

| Precursor | Reaction Type | Product Class |

| This compound | Nucleophilic Substitution | Nitrogen Heterocycles (e.g., Pyrazolines) |

| This compound | Reduction of Nitro Group | Anilines and derivatives |

| 4-Nitrophenyl Azide (related) | Cycloaddition | 1,2,3-Triazoles |

This table illustrates the role of this compound and its related motifs as precursors to nitrogen-containing scaffolds.

Involvement in Functional Group Interconversions and Derivatizations

This compound is a versatile substrate for various functional group interconversions. A prominent reaction is its base-mediated conversion to p-nitroacetophenone. acs.org This transformation proceeds rapidly and efficiently, providing a straightforward route to this valuable ketone.

Furthermore, the compound can undergo elimination reactions to form 4-nitrostyrene (B89597). An upgraded procedure for this conversion involves the cleavage of 2-(4-nitrophenyl)ethyl nitrate with an alkoxide anion in an alcoholic solution. researchgate.net A Russian patent describes a method for producing 4-nitrostyrene from 2-(4-nitrophenyl)ethyl nitrate in high yield by treatment with an alkali metal alkoxide under homogeneous conditions. google.com

The nitro group itself is a site for functional group transformations. Beyond reduction to an amine, it can direct other reactions on the aromatic ring. The strong electron-withdrawing nature of the nitro group activates the ring for nucleophilic aromatic substitution, although this is less common for this specific compound compared to other nitroarenes.

| Starting Material | Reagent(s) | Product |

| 1-(p-Nitrophenyl)ethyl nitrate | Base | p-Nitroacetophenone |

| 2-(4-Nitrophenyl)ethyl nitrate | Alkoxy anion | 4-Nitrostyrene |

This table showcases key functional group interconversions starting from this compound and a closely related isomer.

Applications in Chiral Synthesis and Stereoselective Transformations

While direct applications of chiral this compound in stereoselective transformations are not widely reported, the broader class of chiral 1-(4-nitrophenyl)ethyl derivatives is significant in asymmetric synthesis. The synthesis of enantiomerically enriched (S)-2-nitro-1-(4-nitrophenyl)ethanol through asymmetric Henry reactions highlights the utility of the 4-nitrophenyl scaffold in generating chiral building blocks. rsc.org

These chiral nitroalcohols are valuable intermediates that can be converted into a variety of other chiral molecules, including amino alcohols and other biologically active compounds, through stereospecific reactions. The development of catalysts for the asymmetric reduction of the corresponding ketone, 4'-nitroacetophenone, to chiral 1-(4-nitrophenyl)ethanol is another area of active research, demonstrating the importance of accessing these chiral synthons.

Development of Novel Catalytic Systems Utilizing Related Chemical Motifs

The chemical motifs present in this compound, particularly the nitrophenyl group, are instrumental in the design of modern catalytic systems. For instance, N-heterocyclic carbenes (NHCs) bearing a p-nitrophenyl substituent have been explored as organocatalysts. The electron-withdrawing nature of the nitro group can modulate the electronic properties and, consequently, the catalytic activity of the NHC.

Perspectives and Future Directions in 1 4 Nitrophenyl Ethyl Nitrate Research

Innovations in Sustainable and Efficient Synthetic Methodologies

The synthesis of nitrate (B79036) esters, including 1-(4-nitrophenyl)ethyl nitrate, has traditionally relied on methods that are often harsh and environmentally unfriendly, such as the use of mixed acids (HNO3-H2SO4) or pure nitric acid. lsbu.ac.uk These conventional approaches generate significant acid waste, posing disposal and pollution challenges. lsbu.ac.ukoup.com Consequently, a major focus of current research is the development of greener and more efficient synthetic routes.

Recent advancements have explored the use of mechanochemistry, a solvent-minimized ball milling technique, for the nitration of alcohols and arenes. rsc.org This method employs a stable, saccharin-based nitrating agent and has been shown to be scalable, offering reduced solvent consumption, shorter reaction times, and a simplified operational procedure. rsc.org Another promising "green" approach involves the use of Brønsted acidic ionic liquids as reusable catalysts for the nitration of aromatic compounds with aqueous nitric acid, where water is the only byproduct. oup.com This system operates in a biphasic mode, allowing for easy separation and recycling of the ionic liquid. oup.com

Furthermore, innovative nitrating systems are being developed to enhance safety and efficiency. These include the use of dinitrogen pentoxide (N2O5) in nitrodesilylation reactions, which avoids the liberation of strong acids. lsbu.ac.uk Other novel reagents like nitronium salts (e.g., NO2BF4, NO2PF6) and nitric acid esters (e.g., acetyl nitrate) offer milder reaction conditions and improved selectivity. numberanalytics.com The development of catalytic methods, such as using magnesium triflate for the direct O-nitration of alcohols with N,6-dinitrosaccharin, also represents a significant step towards more sustainable nitrate ester synthesis. researchgate.net

Advanced Applications in Materials Chemistry and Functional Molecules

The unique chemical properties of this compound and related nitroaromatic compounds make them valuable precursors in materials science and for the development of functional molecules. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties and reactivity of the molecule. wikipedia.org

Nitrate esters are integral components in energetic materials. lsbu.ac.uk The introduction of nitrate ester groups into molecules like dinitromethylpyrazoles can be used to tune their oxygen balance and detonation performance, highlighting their potential in the development of new energetic materials. rsc.org For instance, the hydroxylamine (B1172632) salt of a substituted dinitromethylpyrazole has shown superior detonation performance compared to established energetic materials. rsc.org

Beyond energetic materials, the precursor to this compound, 1-(4-nitrophenyl)ethanol (B1297073), serves as an intermediate in the synthesis of a variety of organic compounds, including those used in dyes and pigments. The reactivity of the nitro group allows for its conversion to other functional groups, such as an amino group through reduction, opening pathways to a wide range of derivatives with diverse applications. For example, 1,2-Bis(4-nitrophenyl)ethane, a related compound, is used in organic synthesis and material science. The development of novel synthetic methods for creating functionalized molecules, such as the synthesis of 1-alkyl-4-formyl-1,2,3-triazoles from a 1-(4-nitrophenyl)-1H-1,2,3-triazole derivative, further expands the utility of these compounds in creating complex molecular architectures. mdpi.com

Exploration of Unconventional Reactivity and Reaction Media

The exploration of unconventional reaction conditions and media is a key area of research aimed at improving the synthesis of nitro compounds like this compound. A significant focus has been on the use of ionic liquids as alternative solvents for nitration reactions. rsc.org Ionic liquids offer several advantages, including low miscibility with hydrocarbons, which can simplify product separation. rsc.org Studies have shown that nitration reactions carried out in ionic liquids can result in higher yields and, in some cases, improved regioselectivity compared to conventional molecular solvents. rsc.org For example, the nitration of toluene (B28343) and deactivated substrates like chlorobenzene (B131634) and bromobenzene (B47551) using HNO3–Ac2O in an ionic liquid demonstrated significantly higher yields than in dichloromethane. rsc.org

Different ionic liquid-based systems have been investigated, such as those using 1-ethyl-3-methylimidazolium (B1214524) salts, which have been found to be effective for electrophilic nitration with various nitrating agents. researchgate.net The choice of the ionic liquid's cation and anion is crucial, as it can influence the reaction's efficiency and the stability of the ionic liquid itself under nitrating conditions. rsc.org For instance, some imidazolium-based ionic liquids can be susceptible to ring nitration, which can be avoided by using more inert cations like 1-butyl-1-methylpyrrolidinium. rsc.org

Other unconventional approaches include electrochemical and photochemical nitration. numberanalytics.com Electrochemical methods generate nitronium ions in situ, while photochemical methods utilize light to initiate radical nitration reactions. numberanalytics.com Continuous flow processes are also being developed, offering better control and safety for nitration reactions, which are often highly exothermic. acs.org These innovative approaches move away from traditional batch processing and hazardous reagents, paving the way for safer and more efficient synthesis.

Development of High-Throughput Screening for Chemical Transformations

High-throughput experimentation (HTE) is emerging as a powerful tool for accelerating the discovery and optimization of chemical reactions, including the nitration processes relevant to the synthesis of this compound. rsc.orgchemrxiv.org HTE allows for the rapid and parallel screening of a large number of reaction parameters, such as different nitrating agents, activating reagents, solvents, and temperatures. rsc.orgresearchgate.net This systematic approach provides a large volume of high-quality data that can be used to identify novel and efficient reaction conditions that might be missed in traditional, one-at-a-time experimentation. chemrxiv.org

Recent studies have utilized HTE to investigate the nitration of various arenes and heteroarenes, revealing previously unreported high-yielding reaction conditions. rsc.orgchemrxiv.org For instance, an HTE campaign screening 12 nitrating agents and 7 activating agents on different aromatic scaffolds identified several new and effective combinations. chemrxiv.orgresearchgate.net This approach has been particularly useful in tackling challenging nitrations, such as those on electron-poor substrates. rsc.orgchemrxiv.org

The data generated from HTE campaigns is highly standardized and comparable, which facilitates the identification of general reactivity trends. rsc.orgresearchgate.net This wealth of data is also crucial for building predictive models using machine learning. rsc.orgchemrxiv.org While challenges remain, such as accurately quantifying and identifying specific modifications in complex mixtures, the integration of HTE with analytical techniques is continually improving. bmglabtech.com The application of HTE is not only speeding up the development of new synthetic methods but is also providing deeper insights into reaction mechanisms and substrate scope. chemrxiv.org

Integration of Machine Learning and AI in Reaction Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and prediction of chemical reactions, including the synthesis of this compound. mdpi.commdpi.com By analyzing vast datasets from chemical literature and high-throughput experiments, ML models can predict reaction outcomes, such as yield and selectivity, with increasing accuracy. mdpi.commdpi.com

In the context of nitration, ML algorithms can be trained on data from HTE campaigns to predict the best reaction conditions for a given substrate. rsc.orgchemrxiv.org Although current models may have limitations in generalizing to entirely new substrates, ongoing research is focused on improving their predictive power by incorporating more diverse datasets and more sophisticated molecular descriptors. rsc.orgchemrxiv.org These predictive tools can help chemists to prioritize experiments, reducing the time and resources spent on trial-and-error approaches. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 1-(4-Nitrophenyl)ethyl nitrate?

A common approach involves esterification of 1-(4-nitrophenyl)ethanol with nitric acid under controlled conditions (e.g., low temperature to avoid decomposition). Purification is typically achieved via recrystallization from ethanol or ether, as demonstrated in analogous syntheses of nitroaryl esters . Key steps include:

- Refluxing precursors in ethanol for 4 hours.

- Slow cooling to obtain X-ray-quality crystals.

- Monitoring reaction progress using TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : To confirm the ethyl nitrate moiety (δ ~4.5 ppm for -CH2-O-NO2) and aromatic protons.

- UV-Vis : λmax near 255 nm (typical for nitroaromatic chromophores) .

- IR : Stretching vibrations for NO2 (~1520 cm⁻¹) and C-O-NO2 (~850 cm⁻¹).

- X-ray crystallography : Resolves bond lengths (e.g., C–N = ~1.28 Å) and hydrogen-bonding networks .

Q. How should this compound be stored to ensure stability?

Store as a crystalline solid at -20°C in airtight, light-protected containers. Avoid prolonged exposure to moisture, as nitrate esters are prone to hydrolysis. Stability under these conditions is typically ≥5 years, based on studies of structurally similar nitroaryl esters .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

X-ray data reveal intermolecular C–H···O and N–H···N hydrogen bonds, forming R₂²(8) ring motifs. These interactions stabilize dimeric structures in the solid state, affecting melting points and solubility. Computational modeling (e.g., DFT) can predict packing efficiency and compare it with experimental lattice parameters .

Q. What experimental and computational methods resolve discrepancies in bond-length data?

Discrepancies between observed (X-ray) and calculated (DFT) bond lengths may arise from crystal-packing forces or thermal motion. Strategies include:

- Refining X-ray data with software like SHELXL .

- Performing variable-temperature crystallography to assess thermal effects.

- Comparing gas-phase DFT models with solid-state data to isolate environmental influences .

Q. How does solvent choice impact synthetic yield and purification?

Polar aprotic solvents (e.g., DMF) enhance nitration efficiency but complicate purification. Ethanol is preferred for recrystallization due to its ability to dissolve nitroaryl intermediates while precipitating pure product. Solvent polarity also affects crystal morphology and size, critical for X-ray studies .

Safety and Handling

- PPE Requirements : Gloves, lab coat, and goggles. Use fume hoods due to potential nitrosamine byproducts.

- Decomposition Risks : Avoid heating above 100°C; nitrate esters may decompose explosively.

- First Aid : For skin contact, wash immediately with soap/water. Seek medical attention for inhalation .

Future Research Directions

- Biocatalytic Synthesis : Explore lipase-mediated esterification to improve regioselectivity and reduce waste .

- Computational Modeling : Develop force fields for predicting nitro group reactivity in nucleophilic substitutions.

- Structural Dynamics : Study solvent effects on conformation using time-resolved IR spectroscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.